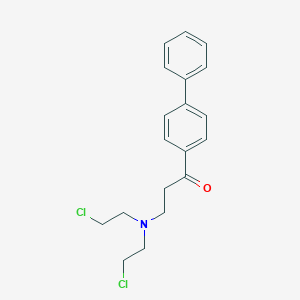
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Overview
Description
“Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate” is a synthetic intermediate useful for pharmaceutical synthesis . It has an empirical formula of C11H11NO2S2 and a molecular weight of 253.34 . The compound is usually in solid form .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate” can be represented by the SMILES string CCOC(=O)c1sc(nc1C)-c2cccs2 . This indicates that the compound contains an ethoxy group (CCOC), a carboxyl group (C(=O)), a thiazole ring (c1sc(nc1C)), and a thiophene ring (c2cccs2).
Physical And Chemical Properties Analysis
“Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate” is a crystalline solid . It has a molecular weight of 253.3 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and ethanol (1 mg/ml) . It has a maximum absorption wavelength (λmax) of 239 and 335 nm .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radicals, which can lead to chronic diseases and aging. The thiazole core structure is a common feature in many compounds with antioxidant activity .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole compounds is significant in the development of new medications for treating inflammation-related conditions. Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate may serve as a scaffold for synthesizing drugs that can mitigate inflammatory responses in the body .
Antimicrobial and Antifungal Applications
Thiazole derivatives are known to exhibit antimicrobial and antifungal activities. This makes Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate a valuable intermediate in the synthesis of drugs targeting various bacterial and fungal infections .
Antitumor and Cytotoxic Activity
Research has shown that certain thiazole derivatives can have potent effects on tumor cells. Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate could be used to develop new antitumor agents that target specific cancer cell lines, contributing to cancer treatment and management .
Neuroprotective Effects
The neuroprotective effects of thiazole compounds are of great interest in treating neurodegenerative diseases. By acting on neurotransmitter systems or protecting neural tissue from damage, derivatives of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate could lead to breakthroughs in managing conditions like Alzheimer’s and Parkinson’s disease .
Pharmaceutical Synthesis Intermediate
As a synthetic intermediate, Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is instrumental in pharmaceutical synthesis. It can be used to create a variety of bioactive molecules, expanding the repertoire of drugs available for various therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTAQEAHFFIBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372515 | |
| Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate | |
CAS RN |
56421-62-6 | |
| Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)








